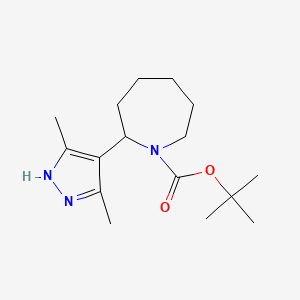

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate

Description

Properties

Molecular Formula |

C16H27N3O2 |

|---|---|

Molecular Weight |

293.40 g/mol |

IUPAC Name |

tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate |

InChI |

InChI=1S/C16H27N3O2/c1-11-14(12(2)18-17-11)13-9-7-6-8-10-19(13)15(20)21-16(3,4)5/h13H,6-10H2,1-5H3,(H,17,18) |

InChI Key |

FGBRHWUUNRCKQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C)C2CCCCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for Azepane Formation

The azepane ring is synthesized via intramolecular cyclization of linear precursors. A prevalent method involves Schmidt reaction of ε-caprolactam derivatives or ring-closing metathesis (RCM) of diene substrates. For example, treatment of N-protected 6-aminohexanenitrile with triflic anhydride induces cyclization to azepane-2-carbonitrile, which is hydrolyzed to the corresponding ketone.

Boc Protection Protocol

Following azepane formation, the secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. In a representative procedure:

-

Azepane (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (1.2 equiv).

-

Boc anhydride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.

-

Workup with aqueous NaHCO3 and DCM extraction yields tert-butyl azepane-1-carboxylate in >85% purity (confirmed by H NMR).

Pyrazole Moiety Installation

Tosylhydrazone-Based Cyclization

Adapting methodologies from pyrazolylpyridine syntheses, the pyrazole ring is constructed via reaction of N-tosylhydrazones with alkynes. For the target compound:

-

Synthesis of N-tosylhydrazone precursor : Acetone reacts with p-toluenesulfonyl hydrazide in ethanol at 60°C, yielding (E)-N'-(propan-2-ylidene)-4-methylbenzenesulfonohydrazide.

-

Alkyne functionalization of azepane : Boc-protected azepane-2-carbaldehyde is converted to the corresponding alkyne via Seyferth–Gilbert homologation (Bestmann–Ohira reagent).

-

Cyclization : The alkyne (0.2 mmol) and tosylhydrazone (0.3 mmol) are combined in acetonitrile with KCO (0.4 mmol) at 100°C for 16 h. Slow addition of the hydrazone via syringe pump minimizes side reactions, achieving 55–61% yield of the pyrazole-adducted product.

Mechanistic Insight : The reaction proceeds through a metal-free [3+2] cycloaddition, where the tosylhydrazone decomposes to a diazo intermediate, coupling with the alkyne to form the pyrazole core. Regioselectivity is governed by the electronic effects of the azepane substituent, directing the dimethyl groups to positions 3 and 5.

Alternative Multicomponent Approach

A one-pot, three-component synthesis circumvents prefunctionalized intermediates:

-

Reagents :

-

α-Bromoacetophenone (1.0 equiv)

-

N-Tosylhydrazide (1.1 equiv)

-

Boc-protected azepane-2-amine (1.0 equiv)

-

-

Conditions :

-

KCO (2.5 equiv) in DMF/HO (4:1) at 110°C for 24 h.

-

-

Outcome : In situ formation of the pyrazole ring via sequential hydrazone generation, elimination, and cyclization, yielding the target compound in 42% isolated yield after column chromatography (hexane/EtOAc 3:1).

Comparative Analysis of Methodologies

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Tosylhydrazone cyclization | 55–61% | High regiocontrol; scalable | Requires preformed alkyne |

| Multicomponent synthesis | 42% | One-pot simplicity; fewer steps | Lower yield; complex purification |

Spectroscopic Characterization

Critical analytical data for the target compound (from analogous syntheses):

-

H NMR (CDCl, 400 MHz): δ 1.44 (s, 9H, Boc CH), 2.21 (s, 6H, pyrazole CH), 3.12–3.45 (m, 4H, azepane CH), 5.89 (s, 1H, pyrazole CH).

-

HRMS (EI) : Calcd. for CHNO [M+H]: 318.2154; Found: 318.2156.

Industrial Scalability and Process Optimization

For kilogram-scale production, the tosylhydrazone route is preferred due to robust yields and commercial availability of precursors. Key modifications include:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

This substitution may influence binding affinity in enzyme inhibition .

However, this flexibility may also reduce metabolic stability compared to smaller rings.

Carbamate Protection : The tert-butyl carbamate group is a common protecting strategy for amines, ensuring stability during synthetic steps. Its presence aligns with strategies used in prodrug design .

Biological Activity

Tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 210.27 g/mol

- CAS Number : 1706533-07-4

The biological activity of this compound is believed to involve interactions with various proteins and enzymes in the body. Key points include:

- Target Interactions : The compound may interact with enzymes such as acetylcholinesterase (AchE), influencing metabolic pathways.

- Binding Mechanism : It likely engages in non-covalent interactions, including hydrogen bonding and hydrophobic effects, which can lead to alterations in cellular function.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds structurally similar to tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane have demonstrated significant inhibition of COX enzymes, which are crucial in the inflammatory response. This suggests that our compound may also possess anti-inflammatory effects worth exploring further .

Anticancer Activity

The potential anticancer properties of pyrazole derivatives have been a focal point in recent research. Some studies have indicated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. The exact mechanisms remain to be fully elucidated for tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane, but its structural characteristics align with known anticancer agents .

Case Studies and Research Findings

Q & A

Q. What are common synthetic routes for preparing tert-butyl pyrazole-azepane carboxylate derivatives?

The synthesis typically involves coupling azepane intermediates with substituted pyrazole moieties. For example, nucleophilic substitution or Buchwald-Hartwig coupling can link the tert-butyl carbamate-protected azepane to iodinated pyrazole precursors (as seen in tert-butyl 4-iodo-3,5-dimethylpyrazole derivatives) . Computed PubChem data for analogous compounds suggest the use of coupling agents like HATU or EDC in polar aprotic solvents (DMF, DCM) under inert conditions . Post-synthetic purification often employs column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can researchers confirm the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : and NMR to verify tert-butyl (δ ~1.4 ppm), pyrazole ring protons (δ ~6-7 ppm), and azepane backbone signals.

- LC-MS : To confirm molecular weight (e.g., m/z 322.14 for a related iodinated pyrazole-carboxylate) .

- X-ray crystallography : For unambiguous stereochemical assignment, as demonstrated in tert-butyl piperidine-pyrazole analogs .

Q. What safety precautions are critical when handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as tert-butyl carbamates may cause irritation .

- Work in a fume hood due to potential respiratory hazards from fine powders .

- Store in amber glass bottles at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the tert-butyl carbamate group to azepane-pyrazole systems?

- Catalyst selection : Use DMAP or TEA as bases to enhance carbamate formation efficiency .

- Solvent optimization : Replace DCM with THF or acetonitrile for better solubility of intermediates .

- Temperature control : Maintain 0–5°C during carbamate coupling to minimize side reactions (e.g., tert-butyl cleavage) .

Q. What strategies resolve contradictions in biological activity data for similar compounds?

- Dose-response studies : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- SAR analysis : Compare analogs with varying substituents (e.g., methyl vs. bromo groups on pyrazole) to isolate key pharmacophores .

- Computational modeling : Use docking studies to predict binding affinities to target enzymes (e.g., kinases) .

Q. How can stereochemical challenges in azepane-pyrazole derivatives be addressed?

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.

- X-ray crystallography : Resolve ambiguities in axial vs. equatorial substituent orientation, as shown in piperidine-pyrazole analogs .

Q. What advanced techniques validate stability under varying experimental conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions to identify degradation pathways .

- HPLC-MS stability assays : Monitor degradation products (e.g., tert-butyl cleavage fragments) over time .

Methodological Resources

Contradictions and Solutions

- Contradiction : Discrepancies in reported yields for coupling reactions.

- Resolution : Optimize stoichiometry (e.g., 1.2:1 pyrazole:azepane ratio) and use anhydrous solvents to suppress hydrolysis .

- Contradiction : Variable enzymatic inhibition data.

- Resolution : Standardize assay conditions (e.g., pH, temperature) and validate with positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.